
Ethyl 6-fluoro-5-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-fluoro-5-methylnicotinate is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol It is a derivative of nicotinic acid, featuring a fluorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 6-fluoro-5-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 6-fluoro-5-methylnicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-fluoro-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 6-fluoro-5-methylnicotinic acid.
Reduction: Formation of 6-fluoro-5-methyl-3-pyridinol.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-fluoro-5-methylnicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of ethyl 6-fluoro-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-fluoro-5-methylnicotinate can be compared with other nicotinic acid derivatives, such as:
Ethyl nicotinate: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
6-Fluoro-5-methylnicotinic acid: The carboxylic acid form of the compound, which has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C9H10FNO2 |
|---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
ethyl 6-fluoro-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
PQFRESAKJGZALF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



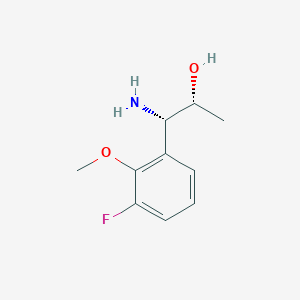
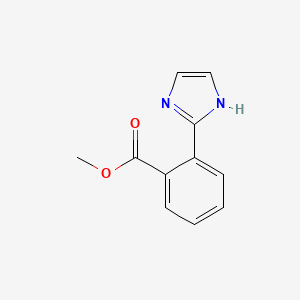

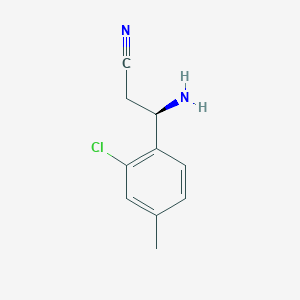
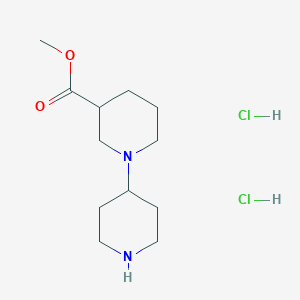


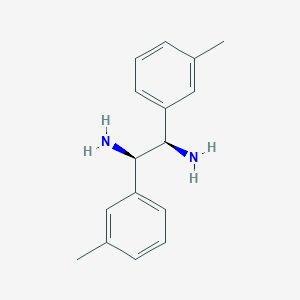
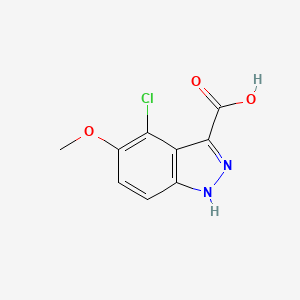

![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)
![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)
![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)
